Estradiol 3-Enanthate

Catalog No.
S1790844
CAS No.
55540-97-1
M.F
C25H36O3
M. Wt
384.56
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol 3-Enanthate

CAS Number

55540-97-1

Product Name

Estradiol 3-Enanthate

Molecular Formula

C25H36O3

Molecular Weight

384.56

Synonyms

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate

Animal Studies

EEn has been used in animal studies to investigate its effects on various aspects of health and disease. For instance, some research has explored the potential of EEn in:

  • Fertility preservation - Studies in animals suggest EEn might be useful in preserving fertility by stimulating egg production ()
  • Bone health - Estrogens are known to play a role in bone metabolism. Animal research has investigated the effects of EEn on bone density and strength ()

Estradiol 3-Enanthate, also known as Estradiol 17β-heptanoate, is a synthetic derivative of estradiol, which is the primary female sex hormone. It is an ester of estradiol with heptanoic acid, classified as a long-acting form of estrogen. The molecular formula for Estradiol 3-Enanthate is C25H36O3C_{25}H_{36}O_{3} with a molecular weight of approximately 384.55 g/mol. This compound is characterized by its ability to act as an agonist at estrogen receptors, thereby mimicking the effects of natural estrogens in the body .

  • If EEn acts similarly to estradiol enanthate, its mechanism of action would involve binding to estrogen receptors in various tissues throughout the body. This binding influences numerous physiological processes, including menstrual cycle regulation, bone health, and development of female secondary sex characteristics [].
  • There's a lack of specific safety data on EEn.
  • Estradiol enanthate, the more studied compound, can cause side effects like breast tenderness, fluid retention, and blood clots when used in high doses or for extended periods [].

  • Hydrolysis: In the presence of water and either an acid or base catalyst, Estradiol 3-Enanthate can be hydrolyzed back into estradiol and heptanoic acid.
  • Oxidation: This compound can be oxidized by agents such as potassium permanganate to form estrone enanthate.
  • Reduction: Reducing agents like lithium aluminum hydride can convert Estradiol 3-Enanthate into dihydroestradiol.

These reactions are significant for understanding the metabolic pathways and potential transformations of the compound in biological systems.

Estradiol 3-Enanthate exhibits potent estrogenic activity. Upon administration, it is converted into estradiol, which binds to estrogen receptors in various target tissues, including the reproductive organs, breasts, and hypothalamus. This binding activates signaling pathways that regulate gene expression related to reproductive functions, secondary sexual characteristics, and various physiological processes such as menstrual cycle regulation and bone density maintenance .

The compound has a prolonged duration of action due to its slow release from the injection site and gradual hydrolysis in the body, with an elimination half-life ranging from 5.6 to 7.5 days .

The synthesis of Estradiol 3-Enanthate typically involves the esterification of estradiol with heptanoic acid. This reaction often utilizes dehydrating agents such as dicyclohexylcarbodiimide (DCC) to facilitate ester bond formation under anhydrous conditions, which prevents premature hydrolysis .

In industrial settings, similar esterification processes are employed but optimized for higher yields and purity. The final product undergoes purification steps such as recrystallization and chromatography to eliminate impurities.

Estradiol 3-Enanthate is primarily used in hormone replacement therapy for women undergoing menopause or those with estrogen deficiencies. It is also utilized in gender-affirming hormone therapy for transgender women to promote the development of female secondary sexual characteristics. Additionally, it may be prescribed for certain conditions related to hormonal imbalances and menstrual disorders .

Research indicates that Estradiol 3-Enanthate can influence lipid metabolism. Studies on lactating goats receiving doses comparable to human prescriptions showed significant reductions in plasma total lipids, triglycerides, phospholipids, and total cholesterol levels. Furthermore, it has been observed to alter cervical mucus properties and endometrial lining, impacting fertility by making conditions less favorable for sperm penetration and implantation of fertilized eggs.

Estradiol 3-Enanthate shares structural similarities with other esters of estradiol, which also exhibit estrogenic activity but differ in their pharmacokinetic profiles and applications. Below is a comparison table highlighting its uniqueness:

Compound NameMolecular FormulaDuration of ActionUnique Features
Estradiol 3-EnanthateC25H36O3C_{25}H_{36}O_{3}~20–30 daysLong-acting; used in hormone therapy
Estradiol ValerateC23H32O3C_{23}H_{32}O_{3}~7–14 daysShorter duration; often used in cycles
Estradiol CypionateC24H32O3C_{24}H_{32}O_{3}~10–14 daysSimilar uses; different ester chain length
Estradiol DipropionateC23H32O4C_{23}H_{32}O_{4}~5–8 daysRapid action; often used for quick effects
EstroneC18H22O2C_{18}H_{22}O_{2}~1–2 daysLess potent; primarily a metabolite

Estradiol 3-Enanthate stands out due to its longer duration of action compared to other esters, making it particularly suitable for sustained hormone therapy regimens .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Appearance

White Solid

Dates

Modify: 2023-08-15

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